KDM4C Histone Demethylase Inhibition: IC₅₀ Comparison Against Optimized Clinical Leads
2,3,5-Trimethyl-3,5-dihydro-4H-imidazol-4-one inhibits recombinant human KDM4C with an IC₅₀ of 200 nM in a biochemical RFMS assay using trimethylated peptide substrate [1]. In a cellular context (full-length KDM4C transfected in U2OS cells measuring H3K9Me3 demethylation), the IC₅₀ is 10,000 nM [2]. For comparison, the optimized KDM4C inhibitor QC‑6352 exhibits an IC₅₀ of 35 nM in biochemical assays, while KDM4C‑IN‑2 is a weaker inhibitor (IC₅₀ = 147,000 nM) . The target compound thus occupies a defined ‘moderate potency’ niche—substantially weaker than lead‑optimized clinical candidates, but 735‑fold more potent than the weakest reported chemotype, making it suitable as a starting scaffold for fragment‑based or structure‑guided optimization campaigns.
| Evidence Dimension | KDM4C enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 200 nM (biochemical RFMS assay); 10,000 nM (cellular H3K9Me3 demethylation assay) |
| Comparator Or Baseline | QC‑6352: 35 nM; KDM4C‑IN‑2: 147,000 nM |
| Quantified Difference | Target compound is 5.7‑fold less potent than QC‑6352, but 735‑fold more potent than KDM4C‑IN‑2 in biochemical assays |
| Conditions | Biochemical: N‑terminal His‑tagged human KDM4C expressed in E. coli BL21(DE3), trimethylated peptide substrate, RFMS assay. Cellular: full‑length human KDM4C transfected in U2OS cells, H3K9Me3 demethylation at 24 h. |
Why This Matters
A well‑defined, moderate biochemical potency combined with a 50‑fold shift in cellular versus biochemical IC₅₀ provides a quantifiable benchmark for evaluating permeability‑ or target‑engagement‑limited behavior in novel analog series.
- [1] BindingDB entry BDBM50149926 (CHEMBL3770723). IC₅₀ = 200 nM for inhibition of N‑terminal His‑tagged human KDM4C expressed in E. coli BL21(DE3). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50149926. View Source
- [2] BindingDB entry BDBM50149926 (CHEMBL3770723). IC₅₀ = 10,000 nM for inhibition of full‑length human KDM4C expressed in U2OS cells, H3K9Me3 demethylation endpoint. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50149926. View Source
